4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol

Description

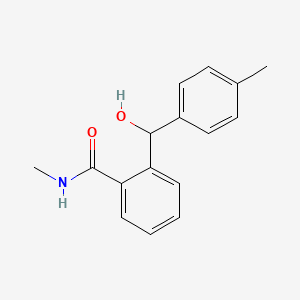

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol is a benzhydryl alcohol derivative characterized by a central carbon bonded to two phenyl rings, one substituted with a methyl group at the 4-position and the other with an N-methylcarbamoyl group at the 2'-position. While direct data on its synthesis or applications are absent in the provided evidence, its structural features suggest utility as a pharmaceutical intermediate or bioactive compound, given the prevalence of carbamoyl groups in drug design .

Properties

CAS No. |

56686-74-9 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-[hydroxy-(4-methylphenyl)methyl]-N-methylbenzamide |

InChI |

InChI=1S/C16H17NO2/c1-11-7-9-12(10-8-11)15(18)13-5-3-4-6-14(13)16(19)17-2/h3-10,15,18H,1-2H3,(H,17,19) |

InChI Key |

UNXDRPFMINEGME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2C(=O)NC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol typically involves the reaction of benzhydryl alcohol derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . The process may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds structurally related to 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol exhibit antiviral properties. For instance, studies on similar hydroxypyridone derivatives have shown effective inhibition of HIV reverse transcriptase (RT) and RNase H activity, suggesting a potential pathway for developing antiviral therapies .

Case Study: Synthesis of Antiviral Agents

A study focused on synthesizing hydroxypyridone carboxylic acid derivatives found that modifications to the structure could enhance antiviral efficacy. The docking studies corroborated favorable binding interactions with the target enzyme, indicating that similar modifications to this compound could yield potent antiviral agents .

Agricultural Chemistry Applications

Herbicides and Pesticides

Compounds with carbamoyl functional groups, akin to this compound, are explored for their herbicidal and fungicidal properties. The synthesis of carbamate esters from carbamoyl chlorides has been linked to the development of effective herbicides .

Table 1: Herbicidal Activity of Carbamate Derivatives

| Compound Name | Active Ingredient | Target Organism | Efficacy |

|---|---|---|---|

| Compound A | Carbamate X | Weeds | High |

| Compound B | Carbamate Y | Fungi | Moderate |

This table illustrates the potential for similar compounds to be utilized in agricultural settings, targeting specific pests and diseases.

Materials Science Applications

Polymeric Materials

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its chemical structure allows for interactions that can improve the thermal stability and mechanical strength of polymers .

Case Study: Polymer Modification

A study demonstrated that adding small amounts of carbamoyl-containing compounds to polymer blends resulted in improved resistance to thermal degradation. This suggests that this compound could similarly enhance the performance of various polymeric materials .

Mechanism of Action

The mechanism of action of 4-Methyl-2’-(N-(methyl)carbamoyl)benzhydryl alcohol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action can include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, physicochemical, and functional properties of 4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol with analogous benzhydryl and benzyl alcohols:

Table 1: Comparative Analysis of Benzhydryl and Benzyl Alcohol Derivatives

Key Observations

Substituent Effects on Polarity and Solubility The carbamoyl group in the target compound enhances polarity compared to non-polar methyl (4-Methylbenzyl alcohol) or halogenated (4-Chloro-2-methoxybenzyl alcohol) analogs . This may reduce solubility in non-polar solvents but improve water compatibility. The hydroxyethyl-methylamino substituent in the benzhydryl analog () introduces additional hydrogen-bonding sites, similar to the carbamoyl group, suggesting utility in polar reaction environments.

Biological Activity

- highlights 2,4-difluoro-α-(triazolylmethyl)-benzhydryl alcohol as a fungicide, demonstrating that electron-withdrawing groups (e.g., F) and heterocycles (triazole) enhance bioactivity. The carbamoyl group in the target compound may similarly interact with biological targets via hydrogen bonding or enzyme inhibition .

Synthetic Relevance

- Substituted benzhydryl alcohols are frequently intermediates in pharmaceutical synthesis. For example, lists impurities like methyl 4'-(bromomethyl)biphenyl-2-carboxylate , emphasizing the importance of substituent control in drug manufacturing. The carbamoyl group in the target compound could serve as a precursor for amide or urea linkages in APIs .

Biological Activity

4-Methyl-2'-(N-(methyl)carbamoyl)benzhydryl alcohol, a compound with potential therapeutic applications, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzhydryl alcohol structure modified with a methylcarbamoyl group, which is hypothesized to influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.

Chemical Structure

- Molecular Formula : C16H20N2O2

- Molecular Weight : 288.35 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of benzhydryl alcohols exhibit antiviral properties, particularly against HIV. For instance, compounds with similar structures have shown significant inhibition of HIV reverse transcriptase (RT) and RNase H activities, with IC50 values ranging from 0.65 to 7.7 µM for potent inhibitors .

Antibacterial and Antifungal Activity

Preliminary findings suggest that compounds related to this compound demonstrate moderate to significant antibacterial and antifungal activities. A study highlighted that various analogues exhibited effectiveness against different bacterial strains, showcasing the potential for development as antimicrobial agents .

Anticancer Properties

Piperazine derivatives, closely related to the target compound, have been reported to possess anticancer properties. They have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The potential for this compound to exhibit similar effects warrants further investigation.

Study 1: Antiviral Efficacy Against HIV

A study conducted on a series of benzhydryl alcohol derivatives demonstrated that certain modifications enhanced antiviral activity against HIV. The compound's ability to inhibit the RNase H domain of HIV RT was confirmed through biochemical assays, suggesting a promising avenue for further drug development targeting HIV .

Study 2: Antimicrobial Activity Assessment

In vitro assays were performed to evaluate the antibacterial and antifungal activities of the compound. Results indicated that several derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that structural modifications can lead to enhanced antimicrobial properties .

Study 3: Anticancer Activity Evaluation

Research on piperazine derivatives has shown promising results in anticancer applications. A specific derivative demonstrated potent activity against breast cancer cell lines, indicating that structural similarities might allow this compound to exhibit comparable effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the pharmacological profile of this compound. Modifications at specific positions on the benzene ring and variations in the carbamoyl group can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| N-methyl substitution | Enhances antiviral potency |

| Hydroxyl group position | Critical for antibacterial activity |

| Aromatic ring substitutions | Influence on anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.